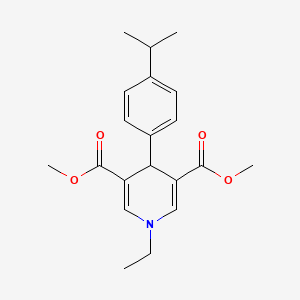
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, also known as CBEA, is a chemical compound that has been synthesized for various scientific research applications. CBEA belongs to the benzimidazole class of compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2, which is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit low toxicity in normal cells, which suggests that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its potent anticancer activity against a range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit low toxicity in normal cells, which suggests that it may have a favorable safety profile. However, one limitation of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including:
1. Further studies on the mechanism of action of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including its effects on other cellular processes and pathways.
2. Development of more potent and selective inhibitors of protein kinase CK2, based on the structure of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine.
3. Evaluation of the anticancer activity of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine in animal models, to determine its efficacy and safety in vivo.
4. Examination of the potential of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine as a fluorescent probe for imaging of lysosomes in live animals, which may have applications in drug discovery and development.
5. Investigation of the potential of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
In conclusion, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine is a chemical compound that has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine exhibits a range of biochemical and physiological effects, including inhibition of protein kinase CK2, induction of cell cycle arrest and apoptosis in cancer cells, and imaging of lysosomes in live cells. While there are some limitations to its use in lab experiments, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has several advantages, including its potent anticancer activity and low toxicity in normal cells. Finally, there are several future directions for research on N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine, including further studies on its mechanism of action and evaluation of its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves the reaction of 4-chlorobenzylamine with 1-ethyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been synthesized for various scientific research applications, including as a potential anticancer agent, as an inhibitor of protein kinase CK2, and as a fluorescent probe for imaging of lysosomes in live cells. In particular, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been shown to selectively inhibit CK2, which is a protein kinase that is overexpressed in many types of cancer. Finally, N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been used as a fluorescent probe for imaging of lysosomes in live cells, which has potential applications in drug discovery and development.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-2-20-11-19-15-9-14(7-8-16(15)20)18-10-12-3-5-13(17)6-4-12/h3-9,11,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCQFFAVOFMVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorobenzyl)-1-ethyl-1H-benzimidazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)
![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)




![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)